N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine
Description
N,3-Dicyclopropyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with cyclopropyl groups at the N and 3 positions. The oxadiazole ring is a five-membered aromatic system with two nitrogen atoms and one oxygen atom, known for its stability and versatility in medicinal chemistry and materials science . The dicyclopropyl substituents confer rigidity and lipophilicity, which may influence solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H11N3O/c1-2-5(1)7-10-8(12-11-7)9-6-3-4-6/h5-6H,1-4H2,(H,9,10,11) |
InChI Key |
ULLOTPLXXLMUHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of a dicyclopropyl hydrazide with a suitable nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with the replication of viral RNA. The compound’s anti-inflammatory effects could be attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine with key analogs:
*Calculated based on molecular formula C₈H₁₂N₃O.
Key Observations:
- Cyclopropyl vs. Bulkier Substituents : Cyclopropyl groups (as in the target compound) introduce steric hindrance and rigidity compared to linear alkyl chains (e.g., isopropyl) or aromatic substituents (e.g., phenyl or nitrophenyl). This may reduce solubility but enhance metabolic stability .
- Melting Points : Nitrophenyl-substituted analogs (e.g., Ox3) exhibit higher melting points (>200°C) due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking) . The target compound’s melting point is expected to be lower than Ox3 but higher than 3-isopropyl derivatives (~112°C) due to cyclopropane’s planar geometry.
- Lipophilicity: The dicyclopropyl substitution likely increases logP compared to mono-substituted analogs, impacting membrane permeability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
